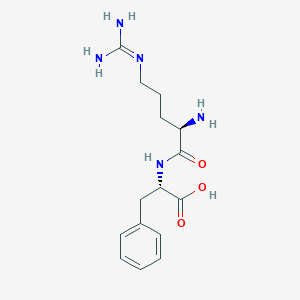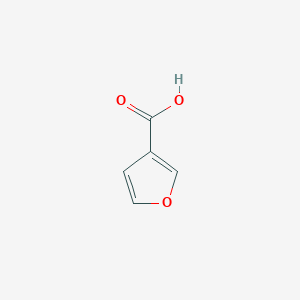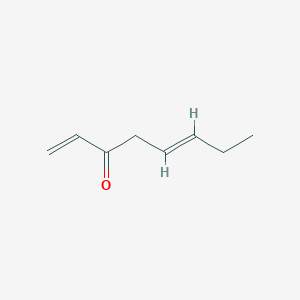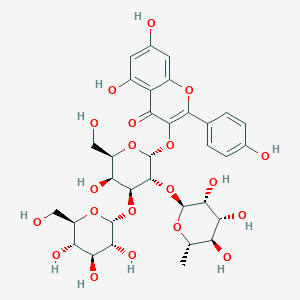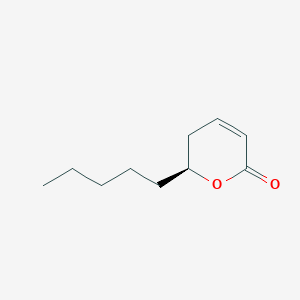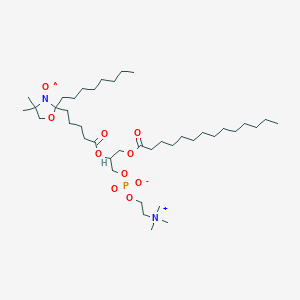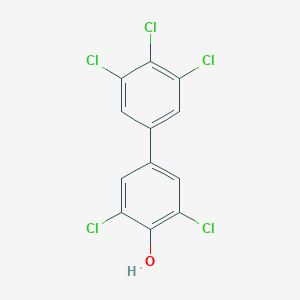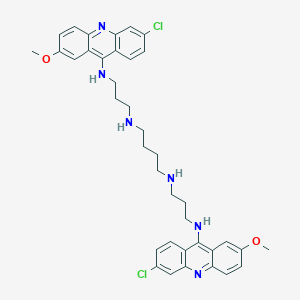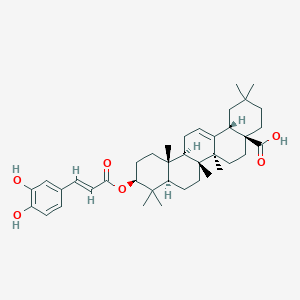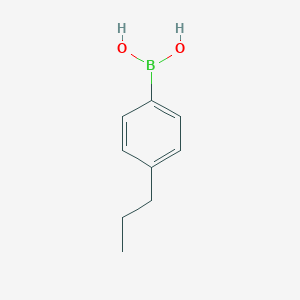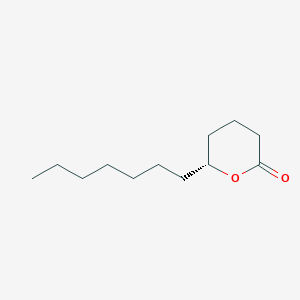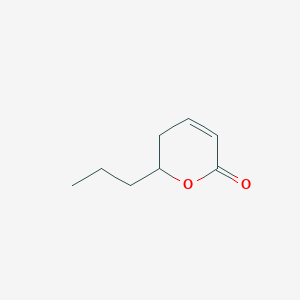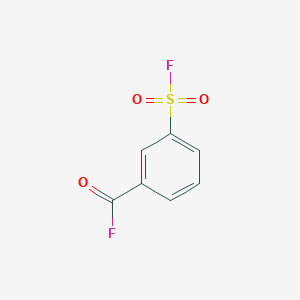
3-(Fluorosulfonyl)benzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Fluorosulfonyl)benzoyl fluoride, also known as FSBBF, is a fluorinated benzoyl fluoride compound that has gained significant attention in recent years for its potential applications in scientific research. This compound is commonly used as a reactive intermediate in the synthesis of various organic compounds and is known for its unique chemical and physical properties that make it an ideal candidate for a wide range of applications.
Mécanisme D'action
The mechanism of action of 3-(Fluorosulfonyl)benzoyl fluoride involves the reaction of the compound with various nucleophiles, including amines, alcohols, and thiols. The reaction results in the formation of a covalent bond between the nucleophile and the compound, leading to the formation of the desired product.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 3-(Fluorosulfonyl)benzoyl fluoride. However, studies have shown that the compound is relatively stable and does not exhibit significant toxicity or adverse effects in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 3-(Fluorosulfonyl)benzoyl fluoride is its unique chemical and physical properties, which make it an ideal candidate for use as a reactive intermediate in various organic synthesis reactions. The compound's stability and low toxicity also make it a safe and reliable option for laboratory experiments.
However, there are some limitations to the use of 3-(Fluorosulfonyl)benzoyl fluoride in laboratory experiments. The compound's high reactivity and sensitivity to moisture and air require careful handling and storage to ensure its stability and purity.
Orientations Futures
There are numerous future directions for the research and development of 3-(Fluorosulfonyl)benzoyl fluoride. Some potential areas of focus include:
1. The development of new and improved synthesis methods to increase the yield and purity of the compound.
2. The exploration of the compound's potential applications in materials science, including the synthesis of new and improved polymers and coatings.
3. The investigation of the compound's potential as a reagent in bioconjugation reactions for the development of new and improved biotherapeutics.
4. The study of the compound's potential as a fluorinating agent in organic synthesis reactions.
Conclusion:
In conclusion, 3-(Fluorosulfonyl)benzoyl fluoride is a unique and versatile compound with numerous potential applications in scientific research. The compound's unique chemical and physical properties make it an ideal candidate for use as a reactive intermediate in various organic synthesis reactions. While there are some limitations to the use of the compound in laboratory experiments, its stability and low toxicity make it a safe and reliable option for scientific research. There are numerous future directions for the research and development of 3-(Fluorosulfonyl)benzoyl fluoride, and it will be exciting to see how this compound continues to contribute to the advancement of scientific knowledge and innovation.
Méthodes De Synthèse
The synthesis of 3-(Fluorosulfonyl)benzoyl fluoride involves the reaction of 3-fluorobenzoic acid with sulfur tetrafluoride in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 80°C and produces a yield of approximately 60-70%. Various modifications to this synthesis method have been proposed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
3-(Fluorosulfonyl)benzoyl fluoride has numerous potential applications in scientific research. One of the most significant applications is in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound's unique chemical and physical properties make it an ideal candidate for use as a reactive intermediate in these applications.
Propriétés
Numéro CAS |
130306-65-9 |
|---|---|
Nom du produit |
3-(Fluorosulfonyl)benzoyl fluoride |
Formule moléculaire |
C7H4F2O3S |
Poids moléculaire |
206.17 g/mol |
Nom IUPAC |
3-fluorosulfonylbenzoyl fluoride |
InChI |
InChI=1S/C7H4F2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H |
Clé InChI |
LSVJMXJWDYYWHZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)F |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)F |
Synonymes |
Benzoyl fluoride, 3-(fluorosulfonyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




